molecular formula C26H23ClN6O2 B12790800 2-Chloro-N1,N3-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide CAS No. 21696-21-9

2-Chloro-N1,N3-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide

Cat. No.: B12790800
CAS No.: 21696-21-9
M. Wt: 487.0 g/mol
InChI Key: NCAYAGIIEDOYCS-UHFFFAOYSA-N
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Description

2-Chloro-N1,N3-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide is a complex organic compound featuring a chloro-substituted isophthalamide core with two 4,5-dihydro-1H-imidazol-2-yl phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N1,N3-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

    Catalysts: Nickel, palladium.

Major Products

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted isophthalamides.

Scientific Research Applications

2-Chloro-N1,N3-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific cellular pathways.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Research: It serves as a tool compound in studying the biological activity of imidazole derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-N1,N3-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole rings can coordinate with metal ions, affecting enzymatic activity, while the isophthalamide core can interact with protein binding sites, modulating cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N1,N3-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide: Lacks the chloro substitution, resulting in different reactivity and biological activity.

    2-Chloro-N1,N3-bis(4-(1H-imidazol-2-yl)phenyl)isophthalamide: Contains imidazole instead of 4,5-dihydro-1H-imidazole, affecting its chemical properties.

Uniqueness

The presence of the chloro group and the 4,5-dihydro-1H-imidazole rings in 2-Chloro-N1,N3-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

21696-21-9

Molecular Formula

C26H23ClN6O2

Molecular Weight

487.0 g/mol

IUPAC Name

2-chloro-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C26H23ClN6O2/c27-22-20(25(34)32-18-8-4-16(5-9-18)23-28-12-13-29-23)2-1-3-21(22)26(35)33-19-10-6-17(7-11-19)24-30-14-15-31-24/h1-11H,12-15H2,(H,28,29)(H,30,31)(H,32,34)(H,33,35)

InChI Key

NCAYAGIIEDOYCS-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5)Cl

Origin of Product

United States

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